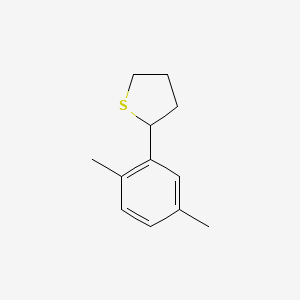
2-(2,5-Dimethylphenyl)thiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)thiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds This compound is characterized by a thiolane ring substituted with a 2,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)thiolane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with thiolane-2-thione. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylphenyl)thiolane undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring to thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolanes and phenyl derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)thiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylphenyl)thiolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfur-containing thiolane ring can form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A sulfur-containing heterocycle with a five-membered ring.
Thiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.
Thiolane: The parent compound without the 2,5-dimethylphenyl substitution.
Uniqueness
2-(2,5-Dimethylphenyl)thiolane is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
647843-19-4 |
|---|---|
Formule moléculaire |
C12H16S |
Poids moléculaire |
192.32 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)thiolane |
InChI |
InChI=1S/C12H16S/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12H,3-4,7H2,1-2H3 |
Clé InChI |
DMZPKESJNNFWIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2CCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















